molecular formula C10H11N3O2 B12297795 1-(4-Aminophenyl)hexahydropyrimidine-2,4-dione

1-(4-Aminophenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B12297795
M. Wt: 205.21 g/mol
InChI Key: WKQPBPSJVFRTFL-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-aminobenzonitrile with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione primarily involves the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with kinase inhibitory properties.

    Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities.

    Pyrimido[4,5-d]pyrimidine: Exhibits anti-inflammatory and analgesic properties.

Uniqueness: 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific structure that allows for selective inhibition of certain kinases, making it a promising candidate for targeted cancer therapy. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(4-aminophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H11N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6,11H2,(H,12,14,15)

InChI Key

WKQPBPSJVFRTFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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